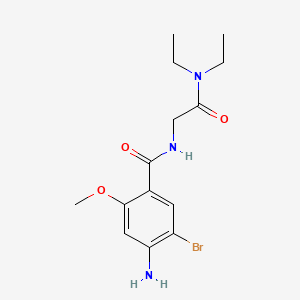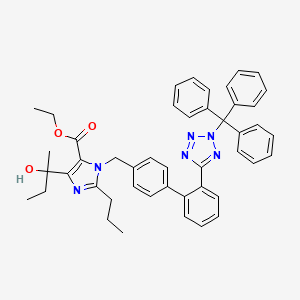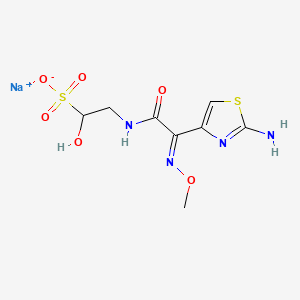
T 2588G Sodium Bisulfite adduct
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of T 2588G Sodium Bisulfite adduct involves the reaction of the parent compound with sodium bisulfite. The synthetic route typically includes the formation of the bisulfite adduct through the addition of sodium metabisulfite to the parent compound in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired adduct . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to meet regulatory standards .
Análisis De Reacciones Químicas
T 2588G Sodium Bisulfite adduct undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
T 2588G Sodium Bisulfite adduct has several scientific research applications, including:
Chemistry: It is used as a reference material for the analysis of cephalosporin impurities.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research on the compound includes its potential use in developing new antibiotics and understanding the mechanisms of existing ones.
Industry: It is used in the pharmaceutical industry for quality control and validation of analytical methods
Mecanismo De Acción
The mechanism of action of T 2588G Sodium Bisulfite adduct involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition of bacterial cell wall synthesis, similar to other cephalosporins, resulting in antibacterial effects .
Comparación Con Compuestos Similares
T 2588G Sodium Bisulfite adduct can be compared with other similar compounds, such as:
Cefepime: A cephalosporin antibiotic with a similar structure and mechanism of action.
Cefpiramide: Another cephalosporin with comparable antibacterial properties.
Cefpodoxime Proxetil: A cephalosporin used for treating bacterial infections. The uniqueness of this compound lies in its specific structure and its use as an impurity reference material, which distinguishes it from other cephalosporins .
Propiedades
Fórmula molecular |
C8H11N4NaO6S2 |
|---|---|
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
sodium;2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-1-hydroxyethanesulfonate |
InChI |
InChI=1S/C8H12N4O6S2.Na/c1-18-12-6(4-3-19-8(9)11-4)7(14)10-2-5(13)20(15,16)17;/h3,5,13H,2H2,1H3,(H2,9,11)(H,10,14)(H,15,16,17);/q;+1/p-1/b12-6+; |
Clave InChI |
AMBBMGHAIKICBU-WXIWBVQFSA-M |
SMILES isomérico |
CO/N=C(\C1=CSC(=N1)N)/C(=O)NCC(O)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CON=C(C1=CSC(=N1)N)C(=O)NCC(O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol](/img/structure/B13852323.png)
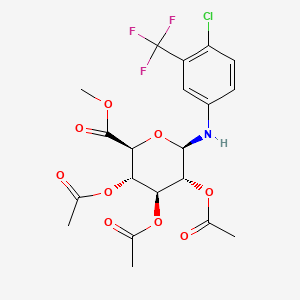
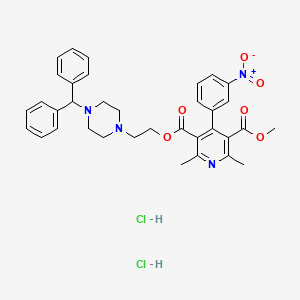
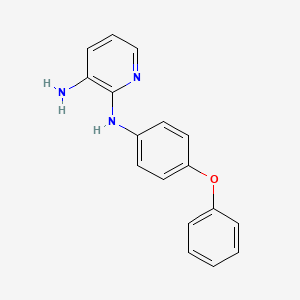
![Dimethyl ((R)-4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)aspartate](/img/structure/B13852362.png)
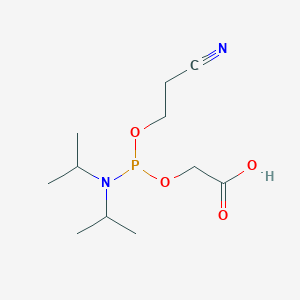
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate](/img/structure/B13852373.png)
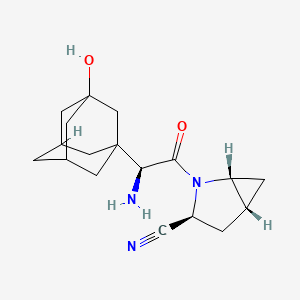
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B13852376.png)
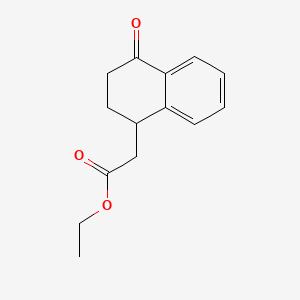
![2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-1-yl]oxyacetic acid](/img/structure/B13852380.png)
